2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the field of cancer research. Its structural features include a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine core, which contribute to its potential pharmacological properties.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : Approximately 405.414 g/mol
- CAS Number : 899737-43-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The unique structural motifs present in the molecule enhance its reactivity and specificity towards these targets.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds with similar scaffolds can effectively inhibit tumor cell proliferation across various cancer types:
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung) | 2.24 | |
Doxorubicin (Control) | A549 (Lung) | 9.20 |
In a comparative study, the target compound demonstrated a lower IC₅₀ value than doxorubicin, indicating its potential as a more effective antitumor agent.
Induction of Apoptosis
Flow cytometric analyses have revealed that this compound can induce apoptosis in cancer cells at low micromolar concentrations. Specifically, it has been shown to significantly increase apoptosis markers such as caspase-3 levels in treated cells:
- Caspase-3 Activation : The compound increased caspase-3 levels by approximately 7.32-fold compared to control groups in specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in biological activity. For instance:
- Analog Studies : Variants of the core structure have been synthesized and tested for their anticancer properties, revealing that specific substitutions can enhance or diminish activity against particular cancer cell lines .
Case Studies
- In Vitro Studies : A series of experiments conducted on various human tumor cell lines demonstrated that compounds similar to this compound showed promising anti-proliferative effects with IC₅₀ values ranging from 1.74 µM to 8.21 µM depending on the cell line and specific analog .
- Mechanism Elucidation : Further investigations into the mechanism revealed that these compounds could halt the cell cycle at the S phase and induce significant apoptosis through mitochondrial pathways .
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile of this compound in animal models.
- Target Identification : To elucidate specific molecular targets and pathways affected by this compound.
- Optimization of Derivatives : To enhance potency and selectivity through chemical modifications.
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-6-8-15(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-30-17-5-3-4-16(10-17)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTICJGPEAZSRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。